molecular formula C22H24N4O4S B11267325 N-(4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

N-(4-(N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No.: B11267325
M. Wt: 440.5 g/mol
InChI Key: MYKQPWOKDJDOHD-UHFFFAOYSA-N
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Description

N-(4-{[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]SULFAMOYL}PHENYL)BUTANAMIDE: is a complex organic compound that features a pyridazine ring, a sulfonamide group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]SULFAMOYL}PHENYL)BUTANAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride in the presence of a base.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the sulfonamide intermediate with butanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The sulfonamide and butanamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Probes: Used in research to study enzyme interactions and cellular processes.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyridazine ring can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]SULFAMOYL}PHENYL)ACETAMIDE
  • N-(4-{[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]SULFAMOYL}PHENYL)PROPIONAMIDE

Uniqueness

  • Structural Complexity : The presence of both a pyridazine ring and a sulfonamide group makes it unique.
  • Biological Activity : Its potential to interact with multiple biological targets sets it apart from simpler analogs.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide

InChI

InChI=1S/C22H24N4O4S/c1-2-6-21(27)24-18-9-11-19(12-10-18)31(29,30)23-15-16-26-22(28)14-13-20(25-26)17-7-4-3-5-8-17/h3-5,7-14,23H,2,6,15-16H2,1H3,(H,24,27)

InChI Key

MYKQPWOKDJDOHD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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